Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate
Description
Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS 132089-39-5) is a thiazole-based compound featuring a trifluoromethyl-substituted phenyl group at position 2, a methyl group at position 5, and an ethyl ester at position 4 of the thiazole ring. Its molecular formula is C₁₃H₁₀F₃NO₂S, with a molar mass of 301.28 g/mol . Thiazole derivatives are widely studied for their applications in medicinal chemistry and materials science due to their bioactivity and structural versatility .
Properties
IUPAC Name |
ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO2S/c1-3-20-13(19)11-8(2)21-12(18-11)9-5-4-6-10(7-9)14(15,16)17/h4-7H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWMDVZXPWNHUHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=N1)C2=CC(=CC=C2)C(F)(F)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401164251 | |
| Record name | Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343322-67-8 | |
| Record name | Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=343322-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-4-thiazolecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401164251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target receptor tyrosine kinases. These receptors play a crucial role in many cellular processes, including cell growth, differentiation, and metabolism.
Mode of Action
It’s known that the trifluoromethyl group (−cf3) can enhance the potency of drugs by forming key hydrogen bonding interactions with proteins. This interaction could potentially alter the function of the target protein, leading to changes in cellular processes.
Biological Activity
Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by the presence of a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₁₄H₁₂F₃NO₂S
- Molecular Weight : 315.32 g/mol
- CAS Number : 1040151-94-7
- Melting Point : 85–86 °C
Biological Activity Overview
The biological activity of this compound has been primarily investigated in relation to its anticancer properties. The thiazole moiety has been recognized for its role in various pharmacological effects, including cytotoxicity against cancer cell lines.
Antitumor Activity
Research indicates that thiazole derivatives exhibit significant antitumor activity. For instance, compounds with similar structures have shown IC50 values ranging from 1.61 µg/mL to over 1000 µg/mL against various cancer cell lines (MDPI) . The presence of electron-donating groups like methyl at specific positions on the phenyl ring enhances this activity.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells through modulation of signaling pathways associated with cell survival.
- Interaction with Proteins : Molecular dynamics simulations suggest that the compound interacts with target proteins primarily through hydrophobic contacts, which is crucial for its cytotoxic effects .
Structure-Activity Relationship (SAR)
The SAR studies highlight that:
- The trifluoromethyl group significantly increases the potency of thiazole derivatives by enhancing lipophilicity and bioavailability.
- Substituents on the phenyl ring influence the overall activity; for example, para-substituted phenyl rings generally yield better anticancer properties compared to meta or ortho substitutions .
Case Studies
Several studies have documented the efficacy of thiazole derivatives similar to this compound:
- Study on Glioblastoma Cells : A derivative exhibited potent cytotoxicity against human glioblastoma U251 cells, demonstrating an IC50 value comparable to established chemotherapeutic agents .
- Cytotoxicity Against Melanoma Cells : Another study found that thiazole compounds displayed selective toxicity against melanoma cell lines, indicating potential for targeted cancer therapies .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Recent studies have indicated that thiazole derivatives, including Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, possess antimicrobial properties. The trifluoromethyl group enhances the lipophilicity of the molecule, potentially increasing its ability to penetrate microbial membranes and exert antibacterial effects. Research has shown that similar compounds can inhibit the growth of various bacterial strains, including resistant ones .
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. Preliminary studies indicate that compounds with similar structures can induce apoptosis in cancer cells. This compound may act on specific signaling pathways involved in cancer cell proliferation and survival . Further research is needed to elucidate its mechanism of action and efficacy in various cancer models.
Agrochemicals
The compound's structural features make it a candidate for developing novel agrochemicals. Thiazoles are known for their fungicidal and herbicidal activities. This compound could be explored as a potential fungicide due to its ability to disrupt fungal cell wall synthesis or metabolic pathways .
Material Science
Polymer Chemistry
In material science, thiazole derivatives are being researched for their potential use in synthesizing new polymers with enhanced properties such as thermal stability and electrical conductivity. This compound may serve as a monomer or additive in polymer formulations to improve performance characteristics .
Case Studies
Comparison with Similar Compounds
Positional Isomerism in Phenyl Substituents
Ethyl 5-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate (CAS 343322-65-6) is a positional isomer of the target compound, differing only in the substitution pattern of the trifluoromethyl group on the phenyl ring (para vs. meta). Key differences include:
Variations in Thiazole Substituent Positions
Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate (CAS 38471-47-5) shifts the methyl group to position 4 of the thiazole ring. This structural change impacts:
Functional Group Modifications
- Ethyl 2-(ethylamino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate (CAS 1171528-99-6) replaces the phenyl group with an ethylamino substituent. This introduces hydrogen-bonding capabilities, altering solubility and biological interactions .
Physicochemical Property Comparison
Q & A
Q. What are the standard synthetic routes for Ethyl 5-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxylate, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via cyclocondensation of thiourea derivatives with α-haloketones. A representative method involves:
- Step 1 : Reacting methyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate with NaOH in ethanol/water (1:1 v/v) at 85°C for 1.5 hours to hydrolyze the ester .
- Step 2 : Acidification with HCl to precipitate the carboxylic acid intermediate, followed by esterification with ethanol under reflux using H₂SO₄ as a catalyst .
- Optimization : Yield improvements (up to 85%) are achieved by controlling reaction temperature (358 K), solvent ratios (ethanol/water), and slow evaporation for crystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR/LC-MS : Confirm molecular structure via ¹H/¹³C NMR (e.g., trifluoromethyl group at δ ~110–120 ppm in ¹³C) and LC-MS for molecular ion verification .
- X-ray crystallography : Single-crystal X-ray diffraction (SHELX programs) resolves the thiazole ring planarity, substituent orientations, and intermolecular interactions. Refinement with SHELXL ensures accuracy (R factor < 0.05) .
- Elemental analysis : Validates purity (>95%) by matching experimental and theoretical C/H/N/S percentages .
Advanced Research Questions
Q. How can contradictions in spectroscopic or crystallographic data be systematically addressed?
Methodological Answer:
- Cross-validation : Compare experimental NMR shifts with DFT-calculated values (Gaussian 09) to resolve ambiguities in trifluoromethyl or thiazole ring assignments .
- Twinned crystals : Use SHELXD for structure solution and PLATON to check for twinning or disorder, particularly in the trifluoromethyl group .
- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies conformational flexibility in the ester moiety that may cause spectral broadening .
Q. What computational strategies predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Methodological Answer:
- DFT calculations (B3LYP/6-311+G(d,p)) : Calculate Fukui indices to identify electrophilic sites (e.g., C4-thiazole position) and nucleophilic regions (ester carbonyl oxygen) .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina, focusing on hydrogen bonding between the carboxylate and active-site residues .
- Solvent effects : COSMO-RS models predict solubility trends in polar aprotic solvents (DMF > DMSO) based on the trifluoromethyl group’s hydrophobicity .
Q. How do hydrogen-bonding patterns in the crystal lattice influence physicochemical stability?
Methodological Answer:
- Graph-set analysis (Etter’s rules) : Classify hydrogen-bond motifs (e.g., R₂²(8) rings between carboxylate O and water molecules) to assess packing efficiency .
- Thermogravimetric analysis (TGA) : Correlate thermal stability (decomposition >200°C) with strong C–H···O/N interactions observed in the crystal .
- Hirshfeld surface analysis : Quantify contributions of F···H (12–15%) and O···H (8–10%) contacts to lattice energy using CrystalExplorer .
Data Contradiction Analysis
Q. How to reconcile discrepancies in reported melting points or synthetic yields?
Methodological Answer:
- Source comparison : Melting points (e.g., 237–238°C vs. 131–133°C for analogs ) may reflect polymorphic forms. Use DSC to identify enantiotropic transitions.
- Yield variability : Differences in esterification catalysts (H₂SO₄ vs. TsOH) or crystallization solvents (ethyl acetate vs. ethanol) explain yield ranges (75–85%) .
Methodological Tables
Q. Table 1. Key Crystallographic Data for this compound Analogues
| Parameter | Value (Example) | Source |
|---|---|---|
| Bond length (C–S) | 1.74 Å | |
| Dihedral angle (thiazole) | 178.5° (planar) | |
| R factor | 0.053 |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
